molecular formula C15H11F3O3 B14090782 3-Hydroxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester

3-Hydroxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester

Cat. No.: B14090782
M. Wt: 296.24 g/mol
InChI Key: TVLVXQVEPBNIKK-UHFFFAOYSA-N
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Description

3-Hydroxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid methyl ester group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a biphenyl ketone, while reduction of the ester group may produce a biphenyl alcohol.

Scientific Research Applications

3-Hydroxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Trifluoromethyl-2-biphenylcarboxylic acid: This compound lacks the hydroxyl group but has similar structural features.

    3-(Trifluoromethyl)phenylacetic acid methyl ester: This compound has a similar trifluoromethyl group but a different overall structure.

Uniqueness

3-Hydroxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

methyl 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)11-7-6-9(8-13(11)19)10-4-2-3-5-12(10)15(16,17)18/h2-8,19H,1H3

InChI Key

TVLVXQVEPBNIKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

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